CP-481715: A Technical Guide to its Mechanism of Action
CP-481715: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-481715 is a potent, selective, and reversible antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its effects on cellular signaling pathways. The information presented is intended to support further research and development efforts in the field of inflammatory diseases.
Core Mechanism of Action: CCR1 Antagonism
CP-481715 functions as a competitive antagonist at the human CCR1, a G-protein coupled receptor (GPCR) that plays a pivotal role in leukocyte migration to sites of inflammation.[1] Its primary mechanism involves binding to CCR1 with high affinity, thereby preventing the binding of its natural chemokine ligands, primarily CCL3 (MIP-1α) and CCL5 (RANTES).[1] This blockade of ligand-receptor interaction inhibits the downstream signaling cascades that are crucial for the recruitment and activation of inflammatory cells.[1]
Binding and Selectivity
Radiolabeled binding studies have demonstrated that CP-481715 binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM.[1][2] It effectively displaces 125I-labeled CCL3 from cells transfected with CCR1, exhibiting an IC50 of 74 nM.[1][2] A key characteristic of CP-481715 is its high selectivity for CCR1. It has been shown to be over 100-fold more selective for CCR1 compared to a panel of other GPCRs, including related chemokine receptors, highlighting its specificity of action.[1][2]
Functional Antagonism
CP-481715 is a pure antagonist, meaning it lacks any intrinsic agonist activity.[1][2] It completely blocks the physiological responses initiated by the binding of CCL3 and CCL5 to CCR1.[1] This has been demonstrated across a range of cellular assays that measure different stages of the inflammatory cascade.
Quantitative Pharmacological Data
The inhibitory potency of CP-481715 has been quantified across various functional assays, providing a clear profile of its cellular effects.
| Parameter | Assay | Ligand | Cell Type | IC50 (nM) | Reference |
| Receptor Binding | 125I-CCL3 Displacement | CCL3 | CCR1-transfected cells | 74 | [1][2] |
| G-Protein Signaling | [35S]GTPγS Incorporation | CCL3/CCL5 | CCR1-transfected cells | 210 | [1][2] |
| Calcium Mobilization | Intracellular Ca2+ flux | CCL3/CCL5 | Monocytes | 71 | [1][2] |
| Chemotaxis | Cell Migration | CCL3/CCL5 | Monocytes | 55 | [1][2] |
| Enzyme Release | MMP-9 Release | CCL3/CCL5 | Monocytes | 54 | [1][2] |
| Adhesion Molecule Upregulation | CD11b Upregulation | CCL3 | Monocytes (human whole blood) | 165 | [1][2] |
| Cytoskeletal Rearrangement | Actin Polymerization | CCL3 | Monocytes (human whole blood) | 57 | [1][2] |
Signaling Pathways Modulated by CP-481715
The antagonism of CCR1 by CP-481715 disrupts key intracellular signaling pathways that are essential for leukocyte function in inflammation.
Caption: CCR1 signaling pathway and its inhibition by CP-481715.
Experimental Protocols
The characterization of CP-481715's mechanism of action involved a series of in vitro and in vivo experiments. Below are the methodologies for key assays.
Radioligand Binding Assay
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Objective: To determine the binding affinity (Kd) of CP-481715 to CCR1 and its ability to displace a natural ligand (IC50).
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Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human CCR1.
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Radioligand: 125I-labeled CCL3.
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Procedure:
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CCR1-expressing cell membranes are incubated with a fixed concentration of 125I-CCL3.
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Increasing concentrations of unlabeled CP-481715 are added to compete for binding.
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Non-specific binding is determined in the presence of a high concentration of unlabeled CCL3.
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After incubation, the membranes are washed to remove unbound radioligand.
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The amount of bound radioactivity is measured using a gamma counter.
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Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
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Calcium Mobilization Assay
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Objective: To measure the ability of CP-481715 to inhibit chemokine-induced intracellular calcium release.
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Cells: Human monocytes or CCR1-transfected cells.
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Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), CCL3 or CCL5.
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Procedure:
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Cells are loaded with the calcium-sensitive dye.
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Cells are pre-incubated with varying concentrations of CP-481715 or vehicle control.
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The baseline fluorescence is measured.
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A stimulating concentration of CCL3 or CCL5 is added.
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The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
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The IC50 is calculated from the concentration-response curve of CP-481715's inhibition.
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Chemotaxis Assay
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Objective: To assess the effect of CP-481715 on the directed migration of leukocytes.
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Cells: Isolated human monocytes.
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Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
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Procedure:
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The lower wells are filled with a solution containing a chemoattractant (CCL3 or CCL5).
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Human monocytes, pre-incubated with different concentrations of CP-481715, are placed in the upper wells.
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The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant.
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The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining or by using a fluorescent cell label.
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The IC50 value is determined by plotting the percentage of inhibition against the concentration of CP-481715.
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Caption: A typical experimental workflow for characterizing a CCR1 antagonist.
In Vivo Corroboration
Due to the specificity of CP-481715 for human CCR1, its in vivo activity was evaluated in transgenic mice where the murine CCR1 gene was replaced with the human CCR1 gene.[3] In these "knock-in" mice, CP-481715 demonstrated its anti-inflammatory properties by inhibiting CCL3-induced neutrophil infiltration and reducing the swelling and Th1 cytokine response in a delayed-type hypersensitivity model.[3] These findings provide in vivo evidence that the mechanism of action observed in vitro translates to a functional anti-inflammatory effect.
Therapeutic Implications
The role of CCR1 and its ligands in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, has been well-documented.[1][4] By potently and selectively blocking the CCR1 pathway, CP-481715 represents a targeted therapeutic strategy to disrupt the cycle of chronic inflammation. Its ability to inhibit monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients further underscores its potential clinical utility.[1]
Conclusion
CP-481715 is a well-characterized small molecule antagonist of CCR1. Its mechanism of action is centered on the competitive and reversible blockade of the receptor, leading to the inhibition of G-protein signaling, calcium mobilization, and ultimately, the suppression of leukocyte chemotaxis and activation. The extensive in vitro and in vivo data provide a robust foundation for its consideration as a therapeutic agent for a range of inflammatory conditions. This technical guide summarizes the core pharmacological profile of CP-481715 to aid researchers and drug development professionals in their ongoing efforts.
References
- 1. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The human specific CCR1 antagonist CP-481,715 inhibits cell infiltration and inflammatory responses in human CCR1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
